3-bromo-N-mesityl-4-methoxybenzamide
Description
Properties
Molecular Formula |
C17H18BrNO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,1-4H3,(H,19,20) |
InChI Key |
BKOXIKUMOJLRGH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations:
- Substituent Positioning : The 3-bromo-4-methoxy configuration in the target compound contrasts with 4-bromo-3-methoxy in or 4-bromo-4-methoxy in . Positional isomers exhibit distinct electronic and steric profiles.
- Amide Nitrogen Groups : The mesityl group’s bulkiness differentiates it from smaller substituents (methyl , butyl ) or functionalized aryl groups (nitrophenyl , morpholinylsulfonylphenyl ).
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
- Boiling Points : Predicted high boiling points (e.g., ~485°C for ) suggest strong intermolecular forces in aryl-substituted derivatives.
- Density and pKa : The density (~1.45 g/cm³) and basicity (pKa ~12.5) of reflect contributions from aromatic rings and hydrogen-bonding groups.
- Lipophilicity : Alkyl substituents (e.g., butyl ) increase lipophilicity compared to aromatic groups (mesityl, nitrophenyl).
Preparation Methods
Substrate Preparation: Synthesis of 4-Methoxy-N-mesitylbenzamide
4-Methoxybenzoic acid is activated as an acyl chloride (e.g., using thionyl chloride) and reacted with mesitylamine in dichloromethane under inert conditions. Triethylamine is typically added to scavenge HCl, yielding 4-methoxy-N-mesitylbenzamide in ~85% purity.
Typical Procedure:
-
4-Methoxybenzoic acid (1.52 g, 10 mmol) is refluxed with SOCl₂ (5 mL) for 2 h.
-
The acyl chloride is cooled, diluted with CH₂Cl₂ (20 mL), and added dropwise to mesitylamine (1.35 g, 10 mmol) and Et₃N (1.4 mL, 10 mmol) at 0°C.
-
The mixture is stirred for 12 h, washed with NaHCO₃, and purified via column chromatography (hexane/EtOAc 4:1).
Regioselective Bromination
Direct bromination of 4-methoxy-N-mesitylbenzamide with Br₂ in the presence of FeBr₃ or AlBr₃ yields the 3-bromo derivative. The methoxy group directs electrophilic substitution to the ortho position (C3), while the mesityl group’s steric bulk minimizes para competition.
Optimized Conditions:
-
Substrate (1 mmol) is dissolved in CHCl₃ (10 mL) with FeBr₃ (0.1 mmol).
-
Br₂ (1.2 mmol) is added dropwise at 0°C, stirred for 4 h, and quenched with Na₂S₂O₃.
-
Purification by recrystallization (CHCl₃/hexane) affords 3-bromo-N-mesityl-4-methoxybenzamide in 65–70% yield.
Table 1: Bromination Efficiency Under Varied Catalysts
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeBr₃ | 0 | 4 | 70 |
| AlBr₃ | 25 | 6 | 58 |
| I₂ | 25 | 12 | <10 |
Amidation of 3-Bromo-4-methoxybenzoic Acid
Synthesis of 3-Bromo-4-methoxybenzoic Acid
4-Methoxybenzoic acid undergoes directed ortho-bromination using N-bromosuccinimide (NBS) in H₂SO₃. The methoxy group directs bromine to C3, yielding 3-bromo-4-methoxybenzoic acid in 80% yield.
Procedure:
Amidation with Mesitylamine
Coupling 3-bromo-4-methoxybenzoic acid with mesitylamine employs carbodiimide reagents (e.g., DCC or EDCI) and DMAP in CH₂Cl₂. Alternatively, Bi(OTf)₃-catalyzed direct amidation in nitromethane at elevated temperatures improves yields.
Bi(OTf)₃-Catalyzed Method:
-
3-Bromo-4-methoxybenzoic acid (2.31 g, 10 mmol), mesitylamine (1.35 g, 10 mmol), and Bi(OTf)₃ (0.01 mmol) are refluxed in nitromethane (15 mL) for 16 h.
-
Solvent removal and chromatography (hexane/EtOAc 3:1) yield the product as a white solid (82%).
Table 2: Amidation Efficiency Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| DCC/DMAP | - | CH₂Cl₂ | 65 |
| EDCI/HOBt | - | DMF | 72 |
| Bi(OTf)₃ | 5 mol% | Nitromethane | 82 |
Alternative Pathways and Mechanistic Insights
Ullmann-Type Coupling
Aryl halides and amines undergo copper-catalyzed coupling, though mesitylamine’s steric bulk may limit efficiency. Optimized conditions (CuI, phenanthroline, K₃PO₄, DMF, 110°C) achieve moderate yields (50–60%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates Bi(OTf)₃-catalyzed amidation, enhancing yields to 85% while reducing reaction time.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.3 min.
Challenges and Optimization Strategies
-
Steric Hindrance: Mesitylamine’s bulk necessitates high catalyst loadings (5–10 mol% Bi(OTf)₃) or prolonged reaction times.
-
Regioselectivity: Competing para-bromination is suppressed using FeBr₃ at low temperatures.
-
Purification: Silica gel chromatography with gradient elution (hexane → EtOAc) resolves residual starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
